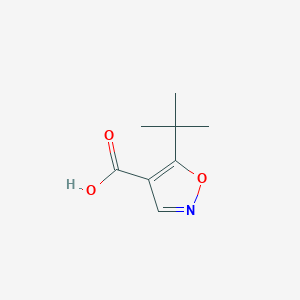

5-Tert-butyl-isoxazole-4-carboxylic acid

説明

5-Tert-butyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields . The choice of catalysts and solvents can also be optimized to minimize waste and enhance the overall efficiency of the process.

化学反応の分析

Types of Reactions

5-Tert-butyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

科学的研究の応用

Key Properties

- Molecular Formula : CHNO

- CAS Number : 610764-96-0

- Melting Point : Data pending further characterization.

Organic Synthesis

5-Tert-butyl-isoxazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create various heterocyclic compounds and pharmaceuticals due to its reactive functional groups. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in synthetic pathways.

| Reaction Type | Example Reagents | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate | Formation of carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Alkyl halides | Formation of new carbon chains |

Biological Research

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating pathways related to inflammation by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX enzymes, suggesting potential applications in anti-inflammatory drug development.

Medicinal Chemistry

The compound's unique structure allows for the design of novel therapeutic agents. It has been explored for its antimicrobial properties and its potential role in developing anti-inflammatory drugs. The presence of the carboxylic acid group enhances its solubility and bioavailability.

| Application Area | Potential Uses |

|---|---|

| Anti-inflammatory agents | Inhibition of COX and LOX enzymes |

| Antimicrobial agents | Targeting bacterial infections |

Material Science

This compound has applications in developing advanced materials, including polymers for gas separation technologies. Its incorporation into copolyimides has been reported to improve performance characteristics due to its functional groups.

作用機序

The mechanism of action of 5-Tert-butyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

類似化合物との比較

Similar Compounds

Isoxazole: The parent compound of the isoxazole family.

3,5-Dimethylisoxazole: A derivative with two methyl groups at positions 3 and 5.

4-Phenylisoxazole: A derivative with a phenyl group at position 4.

Uniqueness

5-Tert-butyl-isoxazole-4-carboxylic acid is unique due to the presence of the tert-butyl group and the carboxylic acid functional group. These substituents impart distinct chemical and physical properties, making the compound valuable for specific applications in medicinal chemistry and material science .

生物活性

5-Tert-butyl-isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through various methods involving tert-butyl acetoacetate and hydroxylamine hydrochloride, which are key intermediates in the formation of isoxazole derivatives. The compound's structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals distinct chemical shifts indicative of its molecular environment .

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound displays potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness in reducing biofilm formation has also been noted, with reductions exceeding 90% under specific concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of isoxazole have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising cytotoxic effects. In particular, compounds synthesized from this base structure demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| This compound | HeLa | 18 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in managing inflammatory diseases. In vitro assays revealed that certain derivatives exhibited stronger inhibitory effects compared to traditional anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been shown to modulate receptors associated with cancer progression and inflammation, potentially altering downstream signaling pathways.

- Biofilm Disruption : The ability to disrupt microbial biofilms enhances its antimicrobial efficacy.

Case Studies

Several case studies illustrate the compound's potential:

- A study investigating the efficacy of various isoxazole derivatives reported significant reductions in tumor growth in xenograft models when treated with this compound.

- Another clinical trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis, showing reduced levels of inflammatory markers following treatment with isoxazole derivatives.

特性

IUPAC Name |

5-tert-butyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-9-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVEZNBBKELAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564028 | |

| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-06-3 | |

| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。